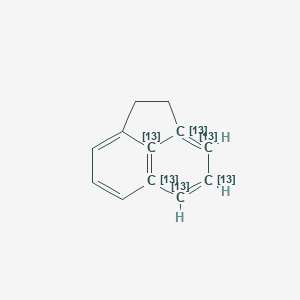
1-Bromo-6,6-dimethyl-2-hepten-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound with the molecular formula C9H13Br. It is characterized by the presence of a bromine atom attached to a hepten-4-yne structure, which includes a double bond and a triple bond in its carbon chain. This compound is known for its unique reactivity due to the presence of both alkyne and alkene functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne can be synthesized through various methods. One common approach involves the bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 6,6-dimethyl-2-hepten-4-ol.
Addition: Formation of 1,2-dibromo-6,6-dimethyl-2-heptene.
Oxidation: Formation of 6,6-dimethyl-2-hepten-4-one or 6,6-dimethyl-2-heptenoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-6,6-dimethyl-2-hepten-4-yne exerts its effects involves its reactivity with various molecular targets. The bromine atom and the alkyne functionality make it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.
Comparación Con Compuestos Similares
1-Bromo-6,6-dimethyl-2-hepten-4-yne can be compared with other similar compounds, such as:
1-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
6,6-Dimethyl-2-hepten-4-yne: Lacks the halogen atom, making it less reactive in substitution reactions.
1-Bromo-6,6-dimethyl-2-heptene: Contains only a double bond, affecting its reactivity in addition reactions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
126764-15-6 |
|---|---|
Fórmula molecular |
C9H13Br |
Peso molecular |
201.10 g/mol |
Nombre IUPAC |
1-bromo-6,6-dimethylhept-2-en-4-yne |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 |
Clave InChI |
OOLYZFSILFGXCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCBr |
SMILES canónico |
CC(C)(C)C#CC=CCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?
A1: this compound serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.
Q2: Are there any modifications to the synthesis route involving this compound in this research?
A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving this compound, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving this compound, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)


![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)


![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

